molecular formula C3H3ClF4 B1295226 3-Chloro-1,1,2,2-tetrafluoropropane CAS No. 679-85-6

3-Chloro-1,1,2,2-tetrafluoropropane

Cat. No.: B1295226
CAS No.: 679-85-6
M. Wt: 150.5 g/mol
InChI Key: WMCLYSGSAJGCJY-UHFFFAOYSA-N
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Description

3-Chloro-1,1,2,2-tetrafluoropropane is an organic compound with the molecular formula C3H3ClF4. It is a colorless liquid that is primarily used in the production of refrigerants and as a solvent in various industrial applications . This compound is known for its stability and low reactivity under standard conditions, making it a valuable component in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-1,1,2,2-tetrafluoropropane can be synthesized through the fluorination of 3-chloropropane using hydrogen fluoride in the presence of a catalyst. The reaction typically occurs in a gas-phase reactor at elevated temperatures to ensure complete fluorination .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1,1,2,2-tetrafluoropropane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in dehydrohalogenation reactions to form unsaturated compounds .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Chloro-1,1,2,2-tetrafluoropropane involves its interaction with nucleophiles in substitution reactions. The chlorine atom is replaced by the nucleophile, resulting in the formation of a new compound. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

  • 2-Chloro-1,1,1,2-tetrafluoropropane
  • 2-Chloro-3,3,3-trifluoropropene
  • 2,3,3,3-Tetrafluoropropene

Comparison: 3-Chloro-1,1,2,2-tetrafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which gives it distinct chemical properties. Compared to 2-Chloro-1,1,1,2-tetrafluoropropane, it has a different reactivity profile and is used in different applications. 2-Chloro-3,3,3-trifluoropropene and 2,3,3,3-Tetrafluoropropene are more reactive due to the presence of double bonds, making them suitable for different types of chemical reactions .

Properties

IUPAC Name

3-chloro-1,1,2,2-tetrafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF4/c4-1-3(7,8)2(5)6/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCLYSGSAJGCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218121
Record name 3-Chloro-1,1,2,2-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679-85-6
Record name 3-Chloro-1,1,2,2-tetrafluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=679-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1,1,2,2-tetrafluoropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000679856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-1,1,2,2-tetrafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-1,1,2,2-TETRAFLUOROPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAK6115016
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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